molecular formula C8H10IN3O2 B8510523 2,6-Diamino-5-iodo-nicotinic acid ethyl ester

2,6-Diamino-5-iodo-nicotinic acid ethyl ester

Cat. No.: B8510523
M. Wt: 307.09 g/mol
InChI Key: MIHMBHIIVDQKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diamino-5-iodo-nicotinic acid ethyl ester is a useful research compound. Its molecular formula is C8H10IN3O2 and its molecular weight is 307.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10IN3O2

Molecular Weight

307.09 g/mol

IUPAC Name

ethyl 2,6-diamino-5-iodopyridine-3-carboxylate

InChI

InChI=1S/C8H10IN3O2/c1-2-14-8(13)4-3-5(9)7(11)12-6(4)10/h3H,2H2,1H3,(H4,10,11,12)

InChI Key

MIHMBHIIVDQKIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1N)N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,6-diamino-nicotinic acid ethyl ester described in Preparation Example A-14 (1.4 g, 7.7 mmol) in N,N-dimethylformamide (15 mL) was added N-iodosuccinimide (2.09 g, 9.3 mmol), and the solution was stirred for 1 hour at room temperature. The reaction mixture was poured into an aqueous solution of saturated sodium thiosulfate pentahydrate, and the solution was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and then evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:1) and the title compound (0.84 g, 2.7 mmol, 35.5%) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Name
sodium thiosulfate pentahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
35.5%

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